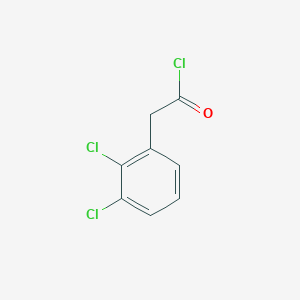

(2,3-Dichloro-phenyl)-acetyl chloride

Description

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-3-1-2-5(8(6)11)4-7(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMJVTVTIZEHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dichloro Phenyl Acetyl Chloride

Investigation of Established Synthetic Routes to (2,3-Dichloro-phenyl)-acetyl chloride

The primary and most established route for the synthesis of this compound involves the conversion of the corresponding carboxylic acid, (2,3-Dichloro-phenyl)-acetic acid. This transformation is a cornerstone of organic synthesis, and several reagents and conditions have been optimized to achieve high yields and purity.

Optimized Conversion Strategies from (2,3-Dichloro-phenyl)-acetic Acid

The conversion of (2,3-Dichloro-phenyl)-acetic acid to its acyl chloride derivative is typically accomplished using a chlorinating agent. The most common and well-established reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.comchemguide.co.uk The choice between these reagents often depends on the desired scale of the reaction, the sensitivity of the starting material to harsh conditions, and the ease of product purification.

With thionyl chloride, the reaction proceeds to form this compound along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies the workup process. chemguide.co.uklibretexts.org The reaction is often carried out in an inert solvent or using neat thionyl chloride, typically under reflux conditions.

Oxalyl chloride is another effective reagent that is often preferred for its milder reaction conditions and for syntheses where the starting material or product is sensitive to the higher temperatures required for thionyl chloride reactions. commonorganicchemistry.com The byproducts of the reaction with oxalyl chloride, which include carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous, facilitating their removal from the reaction mixture.

Role of Activating Agents in Acyl Chloride Formation

The efficiency of the conversion of carboxylic acids to acyl chlorides can be significantly enhanced by the use of activating agents or catalysts. N,N-Dimethylformamide (DMF) is a widely used catalyst in these reactions. When used in catalytic amounts with thionyl chloride or oxalyl chloride, DMF reacts to form the Vilsmeier reagent, an electrophilic species that is highly reactive towards the carboxylic acid. This catalytic cycle accelerates the rate of acyl chloride formation.

The general mechanism involves the activation of the carboxylic acid by the Vilsmeier reagent, followed by nucleophilic attack of the chloride ion to yield the desired acyl chloride and regenerate the DMF catalyst. The use of a catalyst not only speeds up the reaction but can also allow for milder reaction conditions, which is beneficial for thermally sensitive compounds.

Below is a table summarizing typical conditions for the synthesis of acyl chlorides from carboxylic acids, which can be adapted for the synthesis of this compound.

| Reagent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Byproducts |

| Thionyl Chloride (SOCl₂) | Catalytic DMF | Neat or inert solvent (e.g., Toluene) | Reflux (approx. 79) | 85-95 | SO₂, HCl (gaseous) |

| Oxalyl Chloride ((COCl)₂) | Catalytic DMF | Dichloromethane (DCM) | Room Temperature | 90-98 | CO, CO₂, HCl (gaseous) |

| Phosphorus Pentachloride (PCl₅) | None | Neat or inert solvent | Room Temperature to mild heating | 80-90 | POCl₃, HCl |

| Phosphorus Trichloride (PCl₃) | None | Neat or inert solvent | Reflux | 75-85 | H₃PO₃ |

Exploration of Novel and Sustainable Synthetic Pathways

In recent years, there has been a significant push towards developing more sustainable and environmentally benign synthetic methodologies in chemistry. This trend extends to the synthesis of acyl chlorides, with research focusing on greener catalysts and more efficient processing techniques.

Catalyst Development for Environmentally Benign Syntheses

Research into "green chemistry" has prompted the exploration of new catalytic systems that minimize waste and avoid the use of hazardous reagents. researchgate.net While specific catalysts for the synthesis of this compound are not extensively documented, the broader field is moving towards solid-supported catalysts and reusable catalytic systems. These approaches aim to simplify product purification and reduce the environmental impact of the synthesis. For instance, the development of solid-supported Vilsmeier-type reagents could offer a recyclable alternative to homogeneous DMF catalysis.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. thieme-connect.deuc.pt The synthesis of acyl chlorides is well-suited to flow chemistry. A continuous flow setup would typically involve pumping a solution of (2,3-Dichloro-phenyl)-acetic acid and the chlorinating agent (with a catalyst) through a heated reactor coil. google.comresearchgate.net The short residence times and precise temperature control in a flow reactor can minimize the formation of byproducts. The effluent from the reactor can then be subjected to in-line purification to isolate the this compound. This methodology allows for safer handling of hazardous reagents like thionyl chloride and can be easily scaled up for industrial production.

Theoretical Yield Optimization and Process Intensification Studies

Optimizing the theoretical yield and intensifying the process are crucial aspects of chemical manufacturing, aiming to maximize efficiency and minimize costs.

For the synthesis of this compound, theoretical yield optimization would involve a detailed study of reaction parameters such as stoichiometry of reactants, catalyst loading, reaction temperature, and time. Design of Experiments (DoE) can be a powerful tool to systematically investigate the influence of these variables and identify the optimal conditions for maximizing the yield.

Process intensification focuses on developing smaller, more efficient, and more sustainable manufacturing processes. In the context of this compound synthesis, this could involve the use of microreactors, which offer extremely high surface-area-to-volume ratios, leading to enhanced reaction rates and better process control. Furthermore, integrating the synthesis step with subsequent reactions in a continuous process (reaction telescoping) can eliminate the need for isolation and purification of the intermediate acyl chloride, leading to significant savings in time, energy, and resources. uc.pt

Mechanistic Investigations of 2,3 Dichloro Phenyl Acetyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways Involving (2,3-Dichloro-phenyl)-acetyl chloride

The acetyl chloride functional group is a highly reactive electrophile, susceptible to attack by various nucleophiles. This reactivity is central to its utility in chemical synthesis. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Kinetics and Thermodynamics of Aminolysis Reactions

Aminolysis, the reaction with amines, is a fundamental process for forming amides. While no specific kinetic or thermodynamic data for the reaction of this compound with amines have been found, studies on similar acyl chlorides suggest the reaction is typically rapid and exothermic. The rate of reaction would be influenced by the nucleophilicity of the amine and the steric hindrance around both the acyl chloride and the amine.

Alcoholysis and Phenolysis Reaction Mechanisms

The reactions with alcohols (alcoholysis) and phenols (phenolysis) yield esters. Research on related compounds like phenylacetyl chloride and chloroacetyl chloride indicates that the mechanism can vary with the solvent system. nih.gov In less polar solvents, an addition-elimination pathway is common. In more ionizing aqueous solvents, the mechanism can shift towards an SN1/SN2 pathway involving an acylium ion intermediate. nih.govniu.edu Studies on acetyl chloride solvolysis show a high sensitivity to the solvent's ionizing power, which is consistent with significant C-Cl bond cleavage in the transition state. nih.gov

Water-Mediated Hydrolysis and Stability Studies

Hydrolysis, the reaction with water, converts acyl chlorides into their corresponding carboxylic acids. This reaction is typically vigorous for simple acyl chlorides. researchgate.netresearchgate.net The stability of this compound in aqueous media is expected to be low. The rate of hydrolysis would likely follow pseudo-first-order kinetics in the presence of a large excess of water. The presence of the dichlorophenyl group might influence the reaction rate through electronic and steric effects compared to simpler structures like acetyl chloride, but specific stability studies are not available.

Electrophilic Aromatic Substitution Reactivity of the Aromatic Moiety

The dichlorinated benzene (B151609) ring itself can undergo electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the existing substituents.

Influence of the Acetyl Chloride Group on Ring Activation/Deactivation

The acetyl chloride group (-CH₂COCl) attached to the benzene ring is strongly deactivating. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. msu.edulibretexts.org Furthermore, the two chlorine atoms on the ring are also deactivating due to their inductive electron withdrawal, though they are ortho, para-directing due to resonance effects. libretexts.org The combined effect of two chlorine atoms and an acetyl chloride group would render the ring highly deactivated towards further electrophilic substitution.

Regioselectivity in Friedel-Crafts Acylations

This compound can itself act as an acylating agent in Friedel-Crafts reactions. minia.edu.egsigmaaldrich.comorganic-chemistry.org In such a reaction, a Lewis acid like AlCl₃ would coordinate to the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion. sigmaaldrich.comquora.com This electrophile would then attack another aromatic substrate.

Exploration of Radical and Organometallic Coupling Reactions

This compound, as a reactive acylating agent, participates in a variety of organometallic cross-coupling reactions to form new carbon-carbon bonds, leading to the synthesis of valuable ketone intermediates. Furthermore, its ability to generate acyl radicals under specific conditions opens up alternative pathways for functionalization.

Cross-Coupling Methodologies with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and acyl chlorides are effective electrophilic partners in these transformations. Several named reactions, including the Suzuki, Sonogashira, Heck, and Stille couplings, have been adapted for use with acyl chlorides. While specific data for this compound is not extensively documented in readily available literature, the general reactivity of substituted phenylacetyl chlorides in these reactions provides a strong indication of its expected behavior.

The Suzuki coupling of acyl chlorides with organoboron reagents is a widely used method for the synthesis of ketones. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base. The catalytic cycle involves the oxidative addition of the acyl chloride to the Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the ketone product. For substituted phenylacetyl chlorides, the electronic nature and steric hindrance of the substituents can influence the reaction rate and yield.

The Sonogashira coupling provides a route to α,β-alkynyl ketones through the reaction of an acyl chloride with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. The reaction proceeds via a catalytic cycle involving oxidative addition of the acyl chloride to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide and reductive elimination.

The Heck reaction , which typically involves the coupling of an aryl or vinyl halide with an alkene, can also be adapted for acyl chlorides, leading to the formation of α,β-unsaturated ketones. The mechanism involves the oxidative addition of the acyl chloride to a palladium(0) catalyst, followed by insertion of the alkene into the palladium-acyl bond, and subsequent β-hydride elimination.

The Stille coupling utilizes organotin reagents as the nucleophilic partner in a palladium-catalyzed reaction with an electrophile like an acyl chloride. This method is known for its tolerance of a wide range of functional groups. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl ketone |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | α,β-Alkynyl ketone |

| Heck Reaction | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | α,β-Unsaturated ketone |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Ketone |

Radical Initiated Transformations

The generation of acyl radicals from acyl chlorides offers a complementary approach to the construction of new chemical bonds. These reactions are often initiated by photoredox catalysis, where a photocatalyst, upon irradiation with visible light, can induce a single-electron transfer to the acyl chloride. This process leads to the formation of an acyl radical and a chloride anion.

The resulting acyl radical is a versatile intermediate that can participate in various transformations, such as addition to alkenes or arenes, and radical-radical coupling reactions. For this compound, this would generate the (2,3-dichloro-phenyl)acyl radical, which can then be trapped by a suitable radical acceptor to form a new C-C bond. The regioselectivity and stereoselectivity of these radical additions are key aspects of their synthetic utility.

| Initiation Method | Radical Precursor | Key Intermediate | Potential Transformations |

|---|---|---|---|

| Photoredox Catalysis | This compound | (2,3-Dichloro-phenyl)acyl radical | Addition to π-systems, Radical-radical coupling |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are particularly valuable in elucidating the reactivity of molecules like this compound.

Density Functional Theory (DFT) Studies of Transition State Geometries and Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the reactivity of this compound in cross-coupling reactions, DFT calculations can be employed to determine the geometries and energies of reactants, intermediates, transition states, and products along the reaction pathway.

A key step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the acyl chloride to the palladium(0) catalyst. DFT studies can model this process, providing detailed information about the structure of the transition state, including bond lengths and angles. The calculated activation energy for this step can offer insights into the reaction kinetics. For this compound, DFT calculations can help to understand how the electronic effects of the two chlorine substituents on the phenyl ring influence the stability of the transition state and, consequently, the rate of oxidative addition. These studies can also be extended to the subsequent transmetalation and reductive elimination steps to build a complete energy profile of the catalytic cycle.

| Computational Method | Studied Mechanistic Step | Key Calculated Parameters | Insights Gained |

|---|---|---|---|

| Density Functional Theory (DFT) | Oxidative Addition | Transition state geometry, Activation energy | Electronic effects of substituents on reaction kinetics |

| Density Functional Theory (DFT) | Transmetalation | Intermediate and transition state energies | Energetic feasibility of the catalytic cycle |

| Density Functional Theory (DFT) | Reductive Elimination | Product and transition state energies | Thermodynamic and kinetic profile of product formation |

Molecular Dynamics Simulations of Reactivity Profiles

While DFT calculations provide static pictures of reaction pathways, molecular dynamics (MD) simulations can offer a dynamic view of chemical reactions, taking into account the motion of atoms and the influence of the solvent environment over time. MD simulations can be used to explore the conformational landscape of reactants and intermediates and to sample the trajectory of a reaction as it proceeds from reactants to products.

For the reactions of this compound, MD simulations can be used to study the diffusion of reactants and the formation of pre-reaction complexes in solution. By simulating the system at different temperatures, it is possible to obtain reactivity profiles and to understand how temperature affects the reaction dynamics and outcomes. Furthermore, MD simulations can provide insights into the role of the solvent in stabilizing or destabilizing intermediates and transition states, which is crucial for understanding reactions performed in different solvent systems. While computationally intensive, MD simulations can provide a more realistic and comprehensive picture of the reaction mechanism in a condensed phase.

Strategic Applications of 2,3 Dichloro Phenyl Acetyl Chloride in Complex Organic Synthesis

Utility in the Construction of Substituted Phenylacetamides and Analogues

The reaction of (2,3-Dichloro-phenyl)-acetyl chloride with a diverse range of primary and secondary amines provides a direct and efficient route to a variety of N-substituted (2,3-dichlorophenyl)acetamides. This transformation is fundamental in medicinal chemistry and materials science, where the amide functionality plays a crucial role in biological activity and material properties.

The synthesis of N-substituted amides from this compound is typically achieved by reacting the acyl chloride with the desired amine in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is critical and is often an inert solvent such as dichloromethane, chloroform, or tetrahydrofuran.

A key example of this application is in the synthesis of potent inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH), a crucial enzyme for the parasite's survival. In this context, (2,3-dichlorophenyl)acetyl chloride has been successfully coupled with various amine-containing scaffolds to produce a library of potential therapeutic agents. nih.gov

Table 1: Examples of N-Substituted Amides Derived from this compound

| Amine Reactant | Product |

| Substituted aniline | N-(substituted phenyl)-2-(2,3-dichlorophenyl)acetamide |

| Benzylamide derivatives | N-benzyl-2-(2,3-dichlorophenyl)acetamide |

| Secondary amines | N,N-disubstituted-2-(2,3-dichlorophenyl)acetamide |

In molecules containing multiple nucleophilic sites, the high reactivity of the acyl chloride can be harnessed to achieve chemoselective acylation. For instance, in a substrate possessing both a hydroxyl and an amino group, the more nucleophilic amine will preferentially attack the acyl chloride, leading to the formation of the corresponding amide with high selectivity over the ester.

Furthermore, regioselectivity can be controlled in substrates with multiple, electronically distinct amine groups. The less sterically hindered or more electronically activated amine will typically react preferentially. While specific studies detailing extensive chemo- and regioselective reactions with this compound are not abundant in publicly available literature, the principles of acyl chloride reactivity suggest that such selective transformations are highly feasible under carefully controlled reaction conditions.

Precursor in the Synthesis of Ketones and Aldehydes

This compound can serve as a precursor for the synthesis of ketones and aldehydes through various established synthetic methodologies.

The Friedel-Crafts acylation of aromatic compounds with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride, provides a direct route to aryl ketones. The electrophilic acylium ion, generated in situ, attacks the aromatic ring to yield the corresponding ketone. The position of acylation on the aromatic ring is directed by the electronic nature of any pre-existing substituents.

The reduction of this compound can lead to the formation of (2,3-dichlorophenyl)acetaldehyde. This transformation requires the use of a mild reducing agent that can selectively reduce the acyl chloride to the aldehyde without further reduction to the corresponding alcohol. A common reagent for this purpose is lithium tri-tert-butoxyaluminum hydride. Another well-known method is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst.

Table 3: Potential Ketone and Aldehyde Synthesis from this compound

| Reaction Type | Reactant(s) | Product Type |

| Friedel-Crafts Acylation | Aromatic Compound (e.g., Benzene) + Lewis Acid | Aryl Ketone |

| Reduction | Mild Reducing Agent (e.g., LiAlH(O-t-Bu)₃) | Aldehyde |

Lack of Specific Research Data Prevents a Detailed Analysis of this compound in Advanced Organic Synthesis

Despite a comprehensive search of scientific literature and patent databases, a detailed and specific analysis of the strategic applications of this compound in complex organic synthesis, as outlined in the requested article structure, cannot be provided at this time. The available research data is insufficient to generate a thorough, informative, and scientifically accurate article focusing solely on this specific compound within the requested contexts of organometallic ketone syntheses, reduction to its corresponding aldehyde, and its use in multi-component and cascade reactions.

General synthetic pathways that would be theoretically applicable to this compound include:

Organometallic Reagent-Mediated Ketone Syntheses: Reactions with organocuprates (Gilman reagents) or the carefully controlled addition of Grignard reagents are standard methods for converting acyl chlorides to ketones. However, specific studies detailing the reaction of this compound with various organometallic reagents to produce a range of ketones could not be located.

Reduction Strategies to Aromatic Aldehydes: The reduction of an acyl chloride to an aldehyde is a common transformation, often achieved through methods like the Rosenmund reduction or by using specialized reducing agents such as lithium tri(t-butoxy)aluminum hydride. No specific literature was found that documents the successful reduction of this compound to (2,3-Dichloro-phenyl)acetaldehyde with detailed procedural information.

Integration into Multi-Component Reactions and Cascade Processes: Acyl chlorides can serve as valuable components in multi-component reactions (MCRs), such as the Passerini or Ugi reactions, and can initiate cascade sequences. However, a literature search did not yield any specific examples of this compound being utilized in such complex transformations.

Due to the absence of specific research findings for this compound, the creation of an article that meets the required standards of scientific accuracy and detail, including data tables and in-depth research analysis, is not possible. Extrapolation from other, more well-studied isomers, such as 2,4- or 3,4-dichlorophenylacetyl chloride, would be speculative and would not adhere to the strict focus on the specified compound.

Therefore, this report acknowledges the current gap in the scientific literature regarding the specific applications of this compound in the requested areas of advanced organic synthesis.

Derivatization Strategies and Structure Reactivity Relationship Studies

Systematic Modification of the Acyl Chloride Moiety for Diversification

The acyl chloride functional group is one of the most reactive carboxylic acid derivatives, making it an excellent starting point for the synthesis of a wide array of other functional groups. The high electrophilicity of the carbonyl carbon, further enhanced by the electron-withdrawing nature of both the chlorine atom attached to it and the dichlorophenyl ring, allows for rapid reactions with various nucleophiles. This reactivity forms the basis for systematic diversification of the parent molecule.

Key derivatization reactions include:

Amidation: Reaction with primary or secondary amines proceeds rapidly to form N-substituted 2-(2,3-dichlorophenyl)acetamides. This is one of the most common transformations for acyl chlorides, driven by the strong nucleophilicity of amines. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct.

Esterification: Alcohols react with (2,3-Dichloro-phenyl)-acetyl chloride to yield the corresponding esters. While the reaction is generally slower than amidation, it is still efficient. A base, such as pyridine (B92270) or triethylamine (B128534), is often used to catalyze the reaction and scavenge the generated HCl.

Hydrolysis: Reaction with water leads to the formation of the parent carboxylic acid, (2,3-Dichlorophenyl)acetic acid. This reaction is often vigorous and demonstrates the high reactivity of the acyl chloride moiety.

These fundamental transformations allow for the creation of a library of compounds from a single precursor, which is a common strategy in medicinal and materials chemistry.

| Nucleophile | Reagent Class | Product Functional Group | Product Name Structure |

| R-NH₂ | Primary Amine | Secondary Amide | N-alkyl-(2,3-dichlorophenyl)acetamide |

| R₂-NH | Secondary Amine | Tertiary Amide | N,N-dialkyl-(2,3-dichlorophenyl)acetamide |

| R-OH | Alcohol | Ester | Alkyl (2,3-dichlorophenyl)acetate |

| H₂O | Water | Carboxylic Acid | (2,3-Dichlorophenyl)acetic acid |

Exploration of Substituent Effects on the Dichlorophenyl Ring

The position and nature of substituents on the phenyl ring profoundly impact the reactivity of the acetyl chloride side chain. The two chlorine atoms on the this compound molecule exert significant electronic and steric effects.

The reactivity of the acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon. The chlorine atoms influence this in two ways:

Electronic Effects: Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the acetyl chloride side chain. This withdrawal of electrons makes the carbonyl carbon more electron-deficient and therefore more susceptible to attack by nucleophiles. Both the chlorine at position 2 (ortho) and position 3 (meta) contribute to this activating inductive effect. While chlorine also has a resonance effect (+R) due to its lone pairs, the inductive effect is dominant for halogens. eurochlor.org

To understand the role of the chlorine substitution pattern, it is useful to compare the reactivity of this compound with its isomers, such as (2,4-Dichlorophenyl)acetyl chloride and (3,4-Dichlorophenyl)acetyl chloride. nih.govnih.gov The synthesis of these analogues generally follows similar pathways, starting from the corresponding dichlorotoluene or dichlorobenzaldehyde.

The reactivity differences can be predicted based on the substituent effects:

(2,4-Dichlorophenyl)acetyl chloride: This isomer also has an ortho-chlorine, meaning it will experience similar steric hindrance to the 2,3-isomer. However, the para-chlorine (position 4) exerts its electronic effects more strongly through resonance than a meta-chlorine, but its inductive effect is slightly weaker.

(3,4-Dichlorophenyl)acetyl chloride: This isomer lacks an ortho-substituent. Consequently, it is expected to have significantly less steric hindrance at the reaction center. Electronically, both chlorine atoms are in positions (meta and para) that effectively withdraw electron density, strongly activating the acyl chloride for nucleophilic attack. It is generally expected that the 3,4-dichloro isomer would be more reactive than the 2,3-dichloro isomer, especially with larger nucleophiles where steric effects are more pronounced.

| Compound | Chlorine Positions | Expected Steric Hindrance | Expected Electronic Activation |

| This compound | ortho, meta | High | Strong |

| (2,4-Dichloro-phenyl)-acetyl chloride | ortho, para | High | Strong |

| (3,4-Dichloro-phenyl)-acetyl chloride | meta, para | Low | Strong |

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Reaction Pathways

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational and mathematical approaches that aim to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. mdpi.com For a series of substituted phenylacetyl chlorides, a QSAR model could be developed to predict their reaction rates with a given nucleophile.

A foundational concept in QSAR is the Hammett equation, a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a side-chain on a benzene (B151609) ring. oxfordreference.comcambridge.org The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

σ (Sigma) is the substituent constant, which depends on the nature and position of the substituent (e.g., -Cl). It is a measure of the electronic effect of that substituent.

ρ (Rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. libretexts.orgcambridge.org

For the dichlorophenylacetyl chloride analogues, the Hammett equation can be used to estimate the electronic influence of the chlorine atoms. Since the effects are approximately additive, a combined σ value can be calculated.

| Substituent & Position | Hammett σ Value (approx.) | Role |

| meta-Chloro | +0.37 | Electron-withdrawing |

| para-Chloro | +0.23 | Electron-withdrawing |

| ortho-Chloro | N/A | Not typically used due to steric effects |

As the table indicates, the Hammett equation is generally not applied to ortho-substituents because the σ constant does not account for steric effects, which can be significant. libretexts.orgoxfordreference.com Modern QSAR studies move beyond this limitation by incorporating more sophisticated descriptors calculated from computational chemistry, including:

Electronic Descriptors: Atomic charges, dipole moments, energies of molecular orbitals (HOMO/LUMO).

Steric Descriptors: Molecular volume, surface area, Taft steric parameters (Es).

Topological Descriptors: Indices that describe molecular branching and connectivity.

By building a regression model using these descriptors for a series of analogues, one could predict the rate of esterification or amidation for this compound under specific conditions, helping to optimize reaction pathways and select appropriate substrates without extensive empirical testing. researchgate.net

Advanced Characterization Techniques in Mechanistic and Synthetic Research

Spectroscopic Methodologies for Reaction Monitoring and Intermediate Detection

In-situ Infrared and Raman Spectroscopy

No specific studies were found that utilize in-situ Infrared or Raman spectroscopy to monitor reactions involving (2,3-Dichloro-phenyl)-acetyl chloride or to detect its transient intermediates. While these techniques are powerful tools for real-time analysis of organic reactions, their application to this particular compound has not been documented in the available literature.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

There is no available research detailing the use of real-time NMR spectroscopy to analyze the kinetics or mechanisms of reactions starting from this compound.

Mass Spectrometry-Based Techniques for Reaction Product Elucidation

High-Resolution Mass Spectrometry for Structural Confirmation

Mechanistic Studies via Isotope Labeling Mass Spectrometry

No mechanistic studies employing isotope labeling in conjunction with mass spectrometry for reactions of this compound have been reported in the surveyed scientific literature.

X-ray Crystallography of Key Intermediates or Stable Derivatives

The search for crystallographic data did not yield any results for key intermediates or stable derivatives formed in reactions of this compound.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Methodologies Utilizing (2,3-Dichloro-phenyl)-acetyl chloride

A significant frontier in the application of this compound lies in its use as a key reagent for asymmetric synthesis. This involves creating chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. Future research is expected to focus on reacting this compound with chiral nucleophiles, such as alcohols, amines, or their derivatives, in the presence of chiral catalysts to induce stereoselectivity.

One promising approach is the reagent-controlled synthesis of highly substituted aza(poly)cyclic ring systems. This method could involve the reaction of this compound with chiral amino aldehydes, followed by a cyclization step to yield complex, stereochemically defined heterocyclic structures nih.gov. Another avenue involves the asymmetric condensation of sulfinates, where an acyl chloride is used to generate a mixed anhydride intermediate that then reacts with an alcohol to produce chiral sulfinate esters with high enantioselectivity nih.gov. The development of novel chiral catalysts, including N-heterocyclic carbenes (NHCs) and Lewis acids, will be crucial for achieving high diastereo- and enantioselectivity in these transformations semanticscholar.org.

Table 1: Potential Asymmetric Reactions Utilizing this compound

| Reaction Type | Chiral Component | Potential Product Class | Significance |

|---|---|---|---|

| Asymmetric Esterification | Chiral Alcohol / Chiral Catalyst | Chiral Esters | Intermediates for pharmaceuticals and fine chemicals. |

| Asymmetric Amidation | Chiral Amine / Chiral Catalyst | Chiral Amides | Building blocks for bioactive molecules and peptide mimetics nih.gov. |

| Kinetic Resolution | Racemic Alcohol/Amine | Enantioenriched Alcohols/Amines | Separation of racemic mixtures to obtain pure enantiomers. |

| Asymmetric Condensation | Chiral Catalyst | Chiral Sulfinate Esters nih.gov | Access to sulfur stereogenic centers for drug discovery. |

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated and high-throughput synthesis platforms represents a key step towards accelerating drug discovery and materials science research. Its high reactivity makes it an ideal candidate for rapid derivatization, allowing for the creation of large libraries of compounds, such as amides and esters, for screening purposes.

Automated platforms can precisely control reaction conditions, including temperature, stoichiometry, and reaction time, which is critical when working with reactive reagents like acyl chlorides to minimize side reactions and ensure reproducibility. Protocols for amide synthesis, a common application of acyl chlorides, have been developed that are amenable to automation. These often involve the use of aprotic solvents and a base to neutralize the HCl byproduct fishersci.itresearchgate.net. The development of simple, efficient work-up procedures, such as precipitation and filtration, is essential for compatibility with automated systems where complex purification steps like chromatography are bottlenecks hud.ac.uk. The use of robotic liquid handlers and flow chemistry systems can further streamline the synthesis and purification processes, enabling the rapid generation of compound libraries based on the (2,3-dichloro-phenyl)acetyl scaffold.

Exploration of Photoredox and Electrochemistry in its Transformations

Visible-light photoredox catalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, offering mild and selective ways to generate reactive intermediates. These technologies open up new reaction pathways for acyl chlorides that are not accessible through traditional thermal methods.

Recent studies have shown that aroyl chlorides can serve as effective precursors for acyl radicals under visible-light photoredox conditions rsc.org. This strategy allows for novel carbon-carbon bond-forming reactions, such as the acylchlorination of alkenes, providing access to complex molecules from simple starting materials acs.org. The combination of photoredox and nickel catalysis has also enabled the cross-coupling of acyl chlorides with organoboron reagents to synthesize ketones under mild conditions acs.orgnih.gov.

Electrochemistry offers another avenue for activating acyl chlorides. Electrochemical reduction can be used to generate acyl radicals or other reactive species. For example, the reductive cross-coupling of acyl chlorides with sulfinic acids has been demonstrated as a method for synthesizing thioesters rsc.org. Furthermore, oxygen-triggered electrochemical processes can generate acyl chlorides in situ, which then participate in cascade reactions to form esters researchgate.net. Applying these photoredox and electrochemical methods to this compound could lead to the development of novel transformations and the synthesis of previously inaccessible molecular architectures.

Table 2: Emerging Photoredox and Electrochemical Reactions for Acyl Chlorides

| Method | Reactive Intermediate | Transformation | Potential Application for this compound |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Acyl Radical | Radical addition to alkenes/alkynes rsc.orgacs.org | Synthesis of complex ketones and heterocyclic compounds. |

| Dual Photoredox/Nickel Catalysis | Acyl Radical / Ni(I) species | Cross-coupling with organoboron reagents acs.orgnih.gov | Formation of C-C bonds to produce novel ketones. |

| Electrochemistry (Reductive) | Acyl Radical / Anion | Cross-coupling with sulfinic acids rsc.org | Synthesis of thioesters. |

| Electrochemistry (Oxidative) | Cationic Species | Asymmetric alkylation beilstein-journals.org | Introduction of chirality via C-C bond formation. |

Green Chemistry Principles Applied to its Synthesis and Reactions

Applying the principles of green chemistry to the synthesis and reactions of this compound is crucial for developing sustainable chemical processes. Key areas of focus include the use of solvent-free reaction conditions and the optimization of reactions to minimize waste and maximize atom economy.

Conducting reactions without the use of volatile organic solvents is a core principle of green chemistry, as it reduces pollution, cost, and safety hazards. Acylation reactions using acyl chlorides or anhydrides are particularly well-suited to solvent-free conditions. Research has demonstrated that the acylation of alcohols, amines, and thiols can proceed efficiently at elevated temperatures without any solvent or catalyst researchgate.net.

These solvent-free protocols often involve simply heating the neat mixture of the acyl chloride and the nucleophile researchgate.netfrontiersin.org. The high reactivity of this compound makes it an excellent candidate for such processes. Furthermore, solid acid catalysts are being explored for Friedel-Crafts acylation reactions under solvent-free conditions, which could be applied to the synthesis of aromatic ketones from this compound chemijournal.com. The development of these methods reduces the environmental impact associated with solvent production, use, and disposal.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The primary reaction of this compound with a nucleophile containing an active hydrogen (e.g., R-OH or R-NH2) generates the desired ester or amide along with one equivalent of hydrogen chloride (HCl) as a byproduct chemistrystudent.com.

R-COCl + Nu-H → R-CONu + HCl

Q & A

Basic: What analytical techniques are most effective for characterizing (2,3-Dichlorophenyl)acetyl chloride, and how should data interpretation account for its reactivity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the acyl chloride group and aromatic substitution pattern. Deuterated solvents (e.g., CDCl) must be rigorously dried to prevent hydrolysis during analysis .

- FT-IR : Monitor the C=O stretch (~1800 cm) and C-Cl stretches (600–800 cm) to verify functional group integrity. Compare with reference spectra for chlorinated acetyl derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with Cl substitution. Use soft ionization (e.g., ESI) to avoid fragmentation of the labile acyl chloride group .

Basic: What experimental strategies minimize hydrolysis of (2,3-Dichlorophenyl)acetyl chloride during synthesis?

Methodological Answer:

- Solvent Selection : Use anhydrous aprotic solvents (e.g., dichloromethane, THF) under inert gas (N/Ar) to suppress nucleophilic attack by water .

- Temperature Control : Maintain reactions at 0–5°C to slow hydrolysis while allowing sufficient reactivity for acylation. Monitor progress via TLC or in-situ IR .

- Workup Protocols : Quench excess reagent with dry alcohols or amines immediately post-reaction. Avoid aqueous washes unless stabilizing agents (e.g., MgSO) are used .

Advanced: How can researchers resolve contradictions in reported toxicity data for (2,3-Dichlorophenyl)acetyl chloride and its derivatives?

Methodological Answer:

- Meta-Analysis Framework : Apply systematic review criteria (e.g., PECO) to filter studies by exposure pathways (inhalation vs. dermal), purity of compounds, and model organisms .

- Dose-Response Modeling : Reanalyze raw data from conflicting studies using benchmark dose (BMD) software to identify thresholds for acute vs. chronic toxicity .

- In Silico Predictions : Cross-validate experimental data with QSAR models (e.g., EPA TEST) for chlorinated aromatics to assess metabolic pathways and bioaccumulation potential .

Advanced: What experimental designs are optimal for studying the environmental fate of (2,3-Dichlorophenyl)acetyl chloride in aquatic systems?

Methodological Answer:

- Microcosm Studies : Simulate biodegradation in sediment-water systems under controlled pH (6–8) and temperature (20–25°C). Monitor hydrolysis rates via LC-MS and microbial diversity via 16S rRNA sequencing .

- Photolysis Experiments : Exclude UV filters >290 nm to mimic natural sunlight. Quantify degradation products (e.g., dichlorophenylacetic acid) using HPLC-DAD .

- Partitioning Analysis : Measure log (octanol-water) and Henry’s Law constants to model bioaccumulation and volatilization risks .

Advanced: How can researchers mitigate side reactions when using (2,3-Dichlorophenyl)acetyl chloride in peptide coupling?

Methodological Answer:

- Activating Agents : Pair with HOBt or HOAt to reduce racemization and improve coupling efficiency in solid-phase peptide synthesis .

- Byproduct Monitoring : Use LC-MS to detect chlorinated impurities (e.g., dichlorophenylacetic acid) and adjust stoichiometry of bases (e.g., DIEA) accordingly .

- Solvent Optimization : Test mixed solvents (DMF/CHCl) to balance solubility of reactants and minimize acyl chloride degradation .

Basic: What safety protocols are critical for handling (2,3-Dichlorophenyl)acetyl chloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant aprons, and sealed goggles to prevent dermal/ocular exposure. Fume hoods with HEPA filters are mandatory .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite). Avoid water to prevent exothermic hydrolysis .

- Waste Disposal : Collect residues in halogen-resistant containers and incinerate at >1,000°C to prevent release of chlorinated dioxins .

Advanced: How can computational methods predict the biological activity of (2,3-Dichlorophenyl)acetyl chloride derivatives?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Validate with MD simulations (GROMACS) to assess binding stability .

- Pharmacophore Mapping : Identify critical features (e.g., Cl substitution, acyl group geometry) using Schrödinger’s Phase. Compare with known bioactive chlorinated aromatics .

- ADMET Profiling : Predict metabolic pathways (CYP450) and toxicity endpoints (AMES test) with SwissADME and ProTox-II .

Advanced: What strategies ensure long-term stability of (2,3-Dichlorophenyl)acetyl chloride in storage?

Methodological Answer:

- Packaging : Store under argon in amber glass vials with PTFE-lined caps to prevent moisture ingress and photodegradation .

- Temperature : Maintain at –20°C; avoid freeze-thaw cycles. Conduct stability tests via periodic HPLC analysis to detect hydrolysis (<2% degradation over 6 months) .

- Desiccants : Include molecular sieves (3Å) within storage containers to absorb residual moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.